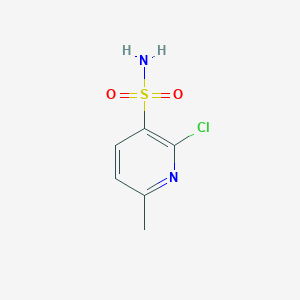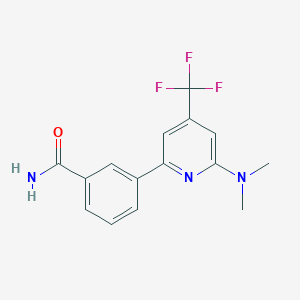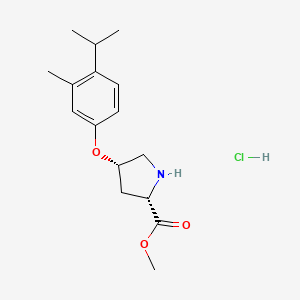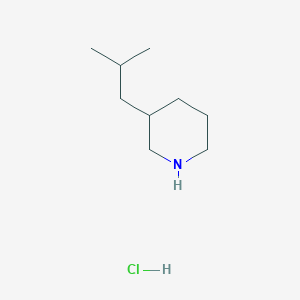
3-(2-Methylpropyl)piperidine hydrochloride
描述
3-(2-Methylpropyl)piperidine hydrochloride: is a chemical compound with the molecular formula C9H19N·HClThis compound is a derivative of piperidine, a six-membered heterocyclic amine with significant importance in medicinal chemistry and organic synthesis .
作用机制
Target of Action
Piperidine derivatives are known to interact with various targets in the body. For instance, some piperidine derivatives have been found to exhibit anticancer potential by interacting with crucial signaling pathways essential for the establishment of cancers .
Mode of Action
The mode of action of piperidine derivatives can vary depending on the specific derivative and its target. Some piperidine derivatives have been described as activating signaling pathways like NF-κB, PI3k/Akt etc. which are involved in cancer progression .
Biochemical Pathways
Piperidine derivatives can affect various biochemical pathways. For example, piperidine has been described as regulating pathways such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB etc., which are involved in cancer progression .
Result of Action
The result of the action of piperidine derivatives can include a range of cellular and molecular effects. For instance, some piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers .
生化分析
Biochemical Properties
3-(2-Methylpropyl)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This compound’s interaction with cytochrome P450 can result in the formation of reactive intermediates that further participate in metabolic pathways .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cytochrome P450 enzymes can lead to changes in the expression of genes involved in metabolic pathways . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. For instance, its interaction with cytochrome P450 enzymes involves the activation of the N-H bond, which initiates a series of reactions resulting in the formation of reactive intermediates . These intermediates can further interact with other biomolecules, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation over time, leading to the formation of various degradation products . These degradation products can have different effects on cellular function compared to the parent compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating enzyme activity . At higher doses, it can lead to toxic or adverse effects, including liver toxicity and changes in metabolic enzyme activity . Threshold effects have also been observed, where the compound exhibits significant effects only above a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes metabolic transformations, leading to the formation of various metabolites. These metabolites can further participate in different metabolic pathways, affecting the overall metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . Additionally, its distribution within tissues can be affected by its chemical properties, such as solubility and stability . The compound’s localization and accumulation within specific tissues can further influence its biological activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylpropyl)piperidine hydrochloride typically involves the alkylation of piperidine with isobutyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through crystallization or recrystallization techniques .
化学反应分析
Types of Reactions: 3-(2-Methylpropyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, sodium hydride, potassium tert-butoxide.
Major Products Formed:
Oxidation: N-oxides of 3-(2-Methylpropyl)piperidine.
Reduction: Reduced forms of the compound, such as secondary amines.
Substitution: Substituted piperidine derivatives.
科学研究应用
Chemistry: 3-(2-Methylpropyl)piperidine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry .
Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It helps in understanding the biological activity of piperidine-based drugs and their interactions with biological targets .
Medicine: The compound is explored for its potential therapeutic applications. Piperidine derivatives, including this compound, are investigated for their pharmacological properties, such as analgesic, anti-inflammatory, and antipsychotic activities .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. It acts as a precursor for the synthesis of various functional materials .
相似化合物的比较
Piperidine: The parent compound of 3-(2-Methylpropyl)piperidine hydrochloride, widely used in organic synthesis and medicinal chemistry.
N-Methylpiperidine: A methylated derivative of piperidine with similar chemical properties.
4-Methylpiperidine: Another methylated piperidine derivative with distinct biological activities.
Uniqueness: this compound is unique due to its specific isobutyl substitution at the 3-position of the piperidine ring. This structural modification imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
属性
IUPAC Name |
3-(2-methylpropyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-8(2)6-9-4-3-5-10-7-9;/h8-10H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDLRDKTNUZNQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


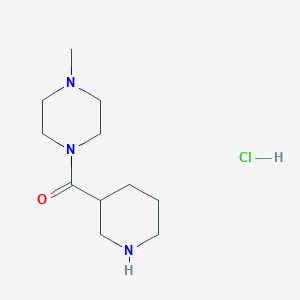
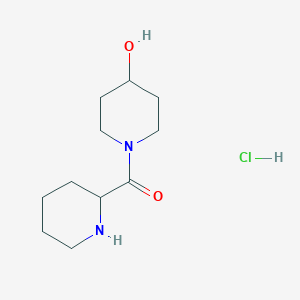

![Ethyl 3-amino-4-[(tetrahydro-2H-pyran-4-ylmethyl)-amino]benzoate](/img/structure/B1456328.png)
![Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1456331.png)
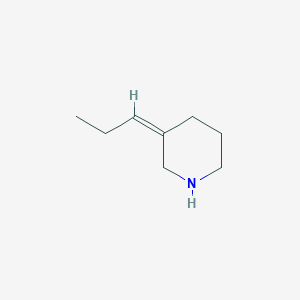
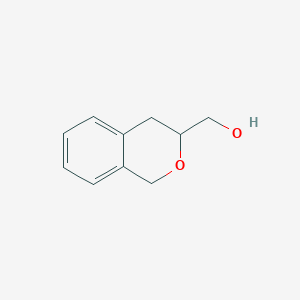

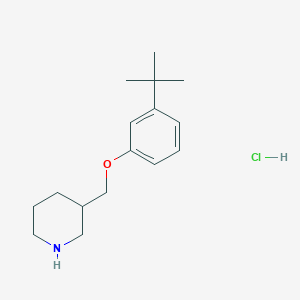
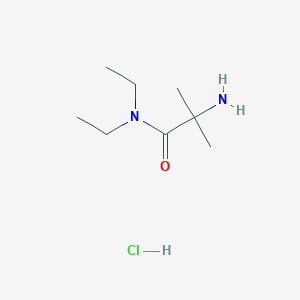
![6-Benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1456342.png)
